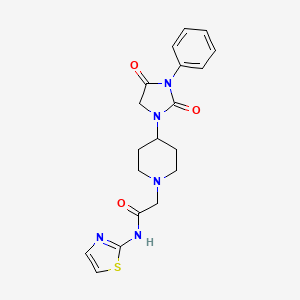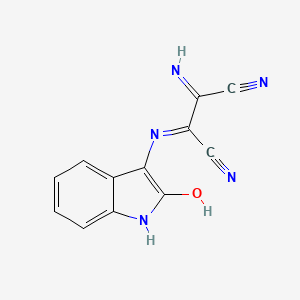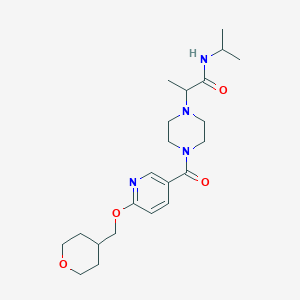
N-isopropyl-2-(4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperazin-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
In vitro Tocolytic Activity
The synthesis of related compounds has shown significant medical applications, such as tocolytic activity. For example, a compound was synthesized and demonstrated significant inhibition of oxytocin and acetylcholine-induced contractions of uterine smooth muscle in non-pregnant rats, suggesting potential applications in managing preterm labor (Okunrobo & Owolabi, 2009).
Synthesis and Anticonvulsant Activity
Another area of application is in the synthesis of compounds with potential anticonvulsant properties. For instance, a series of 3-hydroxy-6-hydroxymethyl-2-substituted 4H-pyran-4-one derivatives were synthesized and examined for anticonvulsant activities, highlighting the significance of structural modifications in enhancing biological activity (Aytemir, Septioğlu, & Çalış, 2010).
Antiarrhythmic Activity
Research also extends into the antiarrhythmic potential of certain compounds. A study synthesized a series of compounds and evaluated their antiarrhythmic activity, demonstrating the importance of structural features in therapeutic applications (Likhosherstov et al., 2003).
Sigma Receptor Ligands
Compounds with specific structural features have been investigated for their potential as sigma receptor ligands, with applications in oncology and diagnostic imaging. Modifying the lipophilicity of these compounds can enhance their utility, underscoring the role of chemical synthesis in developing therapeutic agents (Abate et al., 2011).
Heterocyclic Synthesis
The synthesis of heterocyclic compounds is a critical area of research, with applications ranging from pharmaceuticals to agrochemicals. Studies have focused on synthesizing compounds with various nitrogen-containing heterocycles, emphasizing the diversity of chemical structures with potential biological activities (Higasio & Shoji, 2001).
Propriétés
IUPAC Name |
2-[4-[6-(oxan-4-ylmethoxy)pyridine-3-carbonyl]piperazin-1-yl]-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O4/c1-16(2)24-21(27)17(3)25-8-10-26(11-9-25)22(28)19-4-5-20(23-14-19)30-15-18-6-12-29-13-7-18/h4-5,14,16-18H,6-13,15H2,1-3H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZBLQYCDKLRGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(C)N1CCN(CC1)C(=O)C2=CN=C(C=C2)OCC3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

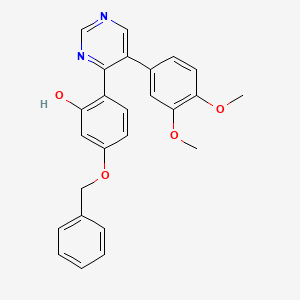
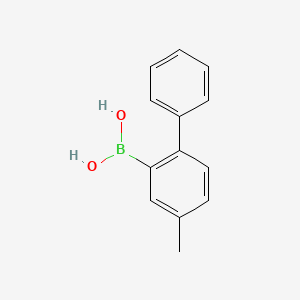
![2-[7-(3-Fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2391701.png)

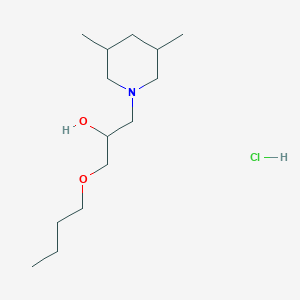
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide](/img/structure/B2391709.png)
![1-Methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]triazole-4-carboxamide](/img/structure/B2391710.png)


![8-((2-Fluorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2391713.png)
![N-[5-(2,6-Difluorophenyl)-2-methyl-1,2,4-triazol-3-yl]prop-2-enamide](/img/structure/B2391716.png)

